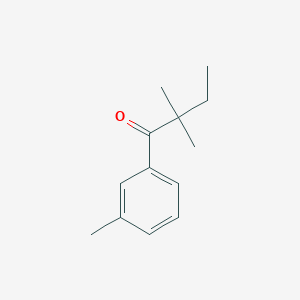

3',2,2-Trimethylbutyrophenone

Descripción

Historical Context and Significance of Aromatic Ketones in Mechanistic Photochemistry

The study of aromatic ketones has been pivotal in the development of mechanistic photochemistry. acs.org Historically, compounds like benzophenone (B1666685) and acetophenone (B1666503) were among the first molecules whose light-induced reactions were studied in detail. These early investigations led to the discovery and characterization of fundamental photochemical processes, most notably the Norrish Type I and Norrish Type II reactions, named after Nobel laureate Ronald G. W. Norrish. wikipedia.org

The Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage) upon photoexcitation, generating two radical fragments. wikipedia.org The Norrish Type II reaction, however, is an intramolecular process that occurs in ketones possessing a hydrogen atom on the gamma (γ) carbon of the alkyl chain. wikipedia.orgnumberanalytics.com Upon absorption of light, the excited carbonyl group abstracts this γ-hydrogen, forming a 1,4-biradical intermediate. numberanalytics.comacs.org This biradical can then undergo one of two characteristic secondary reactions: cleavage to form an enol and an alkene, or cyclization to yield a cyclobutanol (B46151) derivative (a process also known as the Norrish-Yang reaction). wikipedia.orgsciepub.com

For aromatic ketones like butyrophenone (B1668137), excitation to the singlet state (S1) is followed by highly efficient intersystem crossing (ISC) to the triplet state (T1). worldscientific.com It is from this triplet state that the characteristic Norrish reactions occur. worldscientific.com The study of these pathways has provided invaluable information on the behavior of excited states, radical intermediates, and the factors controlling chemical selectivity, becoming a cornerstone of physical organic chemistry. acs.orgworldscientific.com

Scope and Rationale for Investigating 3',2,2-Trimethylbutyrophenone within Advanced Organic Chemistry

The specific structural features of this compound make it a compelling subject for investigation within the framework of advanced organic photochemistry. The rationale for its study lies in the unique interplay of electronic and steric effects introduced by its substituent pattern, which is predicted to significantly alter the classic photochemical pathways observed for unsubstituted butyrophenone.

The key structural modifications are:

2,2-Dimethyl Substitution: The presence of two methyl groups on the alpha (α) carbon relative to the carbonyl group introduces significant steric bulk. More importantly, this substitution pattern removes the α-hydrogens, which can influence the stability and reactivity of potential radical intermediates.

3'-Methyl Substitution: The methyl group at the meta position (C-3') of the phenyl ring has a distinct electronic influence. In electrophilic aromatic substitution, acyl groups are meta-directing, while alkyl groups are typically ortho-, para-directing. masterorganicchemistry.comresearchgate.net The presence of the 3'-methyl group provides a benzylic γ-hydrogen, which is known to be relatively weak and thus a good candidate for abstraction.

The primary rationale for investigating this molecule is to probe the competition between different potential photochemical pathways. While a typical Norrish Type II reaction requires abstraction of a γ-hydrogen from an sp3-hybridized carbon, the 3'-methyl group offers a benzylic γ-hydrogen. Abstraction of this hydrogen by the excited ketone would lead to a novel 1,5-biradical, differing from the usual 1,4-biradical. The subsequent reactions of this new intermediate could lead to unique cyclization or fragmentation products not seen in simpler butyrophenones.

Theoretical studies on substituted butyrophenones have shown that the selection of substituents is a key step in directing the photochemical outcome, potentially favoring pathways like cyclopropanation over the more common Norrish reactions. worldscientific.comworldscientific.com The 2,2-dimethyl groups are expected to influence the conformation of the molecule and the lifetime of any biradical intermediates, potentially altering the ratio of cyclization to fragmentation products. northwestern.edu Therefore, studying this compound allows researchers to explore how steric hindrance near the carbonyl and the activation of a benzylic hydrogen work in concert to direct photochemical reactivity.

| Property | Unsubstituted Butyrophenone | Predicted Influence in this compound |

| α-Hydrogens | Present | Absent; prevents certain side reactions. |

| γ-Hydrogens | Present on alkyl chain | Absent on alkyl chain; present on 3'-methyl group (benzylic). |

| Primary Photoprocess | Norrish Type II reaction via γ-hydrogen abstraction from the alkyl chain. sciepub.com | Potential intramolecular hydrogen abstraction from the 3'-methyl group. |

| Key Intermediate | 1,4-Biradical acs.org | Predicted 1,5-Biradical. |

| Expected Products | Acetophenone and ethene (cleavage); 1-phenylcyclobutanol (cyclization). sciepub.com | Novel cyclized or fragmentation products arising from the 1,5-biradical. |

Propiedades

IUPAC Name |

2,2-dimethyl-1-(3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADFBYVDQVSVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642417 | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-02-1 | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 ,2,2 Trimethylbutyrophenone Reactivity

The photochemical behavior of butyrophenone (B1668137) and its derivatives, including 3',2,2-trimethylbutyrophenone, is a well-studied area of organic photochemistry. The reactions are primarily initiated by the absorption of light, which elevates the molecule to an excited electronic state, triggering a series of complex and often competing reaction pathways.

Norrish Type I and Norrish Type II Photoelimination Pathways

Upon photoexcitation, ketones like butyrophenone derivatives can undergo two primary cleavage reactions known as the Norrish Type I and Norrish Type II reactions. wikipedia.org

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the adjacent carbon). wikipedia.org This α-scission results in the formation of two radical intermediates. wikipedia.org For butyrophenone, this would yield a benzoyl radical and a propyl radical. These radicals can then engage in several secondary reactions, such as recombination or decarbonylation. wikipedia.org While the Norrish Type II pathway is predominant for butyrophenone in the gas phase, the Type I process has been observed as the main pathway in surface photochemistry, for instance, on oxidized TiO₂(110). rsc.org Theoretical studies using complete-active-space self-consistent field (CASSCF) and density functional theory (DFT) have been employed to investigate the mechanistic details of both Norrish reactions for butyrophenone, treating it as a representative aromatic carbonyl compound. acs.org

The Norrish Type II reaction is an intramolecular process that occurs in ketones possessing accessible γ-hydrogen atoms. wikipedia.org The excited carbonyl group abstracts a hydrogen atom from the γ-carbon through a six-membered cyclic transition state. sciepub.comsciepub.com This intramolecular hydrogen atom transfer (HAT) produces a 1,4-biradical intermediate. wikipedia.orgacs.org This biradical is a key intermediate that can then follow two principal pathways:

Cleavage (β-scission): The biradical can fragment by breaking the Cα-Cβ bond, yielding an enol (acetophenone enol in the case of butyrophenone) and an alkene (ethene). wikipedia.orgsciepub.comsciepub.com The enol subsequently tautomerizes to the more stable ketone. sciepub.comsciepub.com

Cyclization (Yang Cyclization): The biradical can cyclize to form a cyclobutanol (B46151) derivative (1-phenylcyclobutanol from butyrophenone). wikipedia.orgsciepub.comsciepub.com

The quantum efficiency of the Norrish Type II photoelimination is sensitive to the nature of the substituents on the aromatic ring and the solvent. researchgate.net For instance, the quantum yield for butyrophenone is significantly affected by the solvent's polarity. researchgate.net

| Substituent (para-) | Solvent | Quantum Yield (ΦII) | Lowest Triplet State |

|---|---|---|---|

| H (Butyrophenone) | Benzene (B151609) | 0.42 | n,π |

| CH3 | Benzene | 0.39 | n,π |

| OCH3 | Benzene | 0.01 | π,π |

| OCH3 | Acetonitrile (B52724)/t-BuOH | 0.14 | n,π |

| NH2 | Benzene | 0.00 | π,π |

| OH | Benzene | 0.00 | π,π |

| C6H5 | Benzene | 0.00 | π,π* |

Intramolecular Hydrogen Atom Abstraction Processes

The intramolecular hydrogen abstraction leads directly to the formation of a 1,4-biradical. acs.org This intermediate is not typically isolated but is detected through techniques like laser flash photolysis. For a trimethyl butyrophenone derivative, laser flash photolysis confirmed the formation of a biradical with a maximum absorption (λmax) around 310 nm and a lifetime of 200 nanoseconds in benzene. rsc.org

The subsequent reactions of this biradical determine the final product distribution. acs.org There are three primary competing pathways for the 1,4-biradical: acs.org

Cleavage: Fragmentation to an alkene and an enol (Norrish Type II elimination). acs.org

Cyclization: Ring closure to form a cyclobutanol (Norrish-Yang cyclization). acs.org

Reverse Hydrogen Transfer: The hydrogen atom can transfer back to the carbon radical, regenerating the ground-state ketone. acs.org

The balance between these pathways is influenced by stereoelectronic factors and the presence of substituents. worldscientific.comnorthwestern.edu For example, methyl substitutions on the butyrophenone chain can alter the ratio of elimination to cyclization products. acs.org The lifetimes of these triplet biradicals are often sufficient to allow for rotations around single bonds, which can affect the stereochemistry of the cyclization products. benthamdirect.com In some cases, the biradical can be trapped by other molecules present in the reaction, such as oxygen. acs.orgiisc.ac.in

Following the initial intramolecular hydrogen abstraction and subsequent cleavage of the 1,4-biradical, a photoenol tautomer is formed. sciepub.comsciepub.com For butyrophenone, the primary product is the enol of acetophenone (B1666503). sciepub.comsciepub.com These photoenols are often transient species that can be detected by flash photolysis. rsc.orgacs.org For a trimethyl butyrophenone derivative, two distinct photoenols, Z-3 and E-3, were identified with lifetimes of 30-60 microseconds and 11 milliseconds, respectively, in benzene. rsc.org

These enols typically reketonize to form the more thermodynamically stable ketone, acetophenone. sciepub.comsciepub.com The rate of this tautomerization can vary from seconds to minutes. sciepub.com However, the photoenols can also participate in other reactions. For instance, the excited keto form of the starting material can abstract the hydroxyl hydrogen from the intermediate photoenol, leading to the formation of phenacyl and ketyl radicals. sciepub.comsciepub.com These radicals can then recombine to form products like 1,2-dibenzoylethane (B30557) and pinacols. sciepub.comsciepub.com In some systems, long-lived photoenols can undergo intramolecular lactonization if a suitable ester group is present. acs.org

Photochemical Routes to Cyclopropane (B1198618) Moiety Formation

While cyclobutanol formation via Yang cyclization is a common outcome for butyrophenones, the formation of cyclopropane rings is a less common but significant photochemical pathway. worldscientific.com Theoretical studies have explored this route, suggesting that the formation of a cyclopropane moiety is mechanistically plausible. worldscientific.comworldscientific.com The key to enabling this pathway appears to be the introduction of a suitable substituent, specifically a leaving group, on the α-carbon of the butyrophenone skeleton. worldscientific.comworldscientific.comgrafiati.com

For example, butyrophenone bearing a methanesulfonyl group at the α-position (PhCOCH(OMs)CH₂CH₃) was found to produce benzoylcyclopropane in reasonable yield upon irradiation. worldscientific.com The proposed mechanism involves an initial γ-hydrogen abstraction to form the 1,4-biradical, followed by an internal Sₙ2-type displacement of the leaving group by the carbon radical center to close the three-membered ring. The selection of the α-substituent is a critical factor for this cyclopropanation to occur efficiently. worldscientific.comworldscientific.com A highly efficient photo-Favorskii rearrangement has also been shown to proceed through a cyclopropanone (B1606653) intermediate. nih.gov

Interplay of Singlet and Triplet Excited States in Photoreactivity

The photochemistry of butyrophenone derivatives is governed by the behavior of their excited singlet (S₁) and triplet (T₁) states. For aromatic ketones, upon absorption of a photon (n → π* transition), the molecule is promoted to the S₁ state. acs.org However, intersystem crossing (ISC) to the triplet manifold is typically very efficient and rapid in aromatic carbonyl compounds. worldscientific.com This is why most of the characteristic photoreactions of aromatic ketones, including the Norrish Type I and Type II processes, originate from the lowest triplet state. researchgate.networldscientific.com The short lifetime of the excited singlet state in aromatic ketones compared to aliphatic ketones is evidence of this efficient ISC. worldscientific.com

Theoretical studies have identified a minimum energy crossing point among three potential energy surfaces (S₁, T₁, and T₂), which plays a crucial role in the efficient S₁ → T₁ intersystem crossing process in butyrophenone and related compounds. acs.orgworldscientific.comworldscientific.com The nature of the lowest triplet state is also critical. researchgate.net The typical Norrish Type II reaction proceeds from the reactive ³(n,π) state. researchgate.net If substituents on the aromatic ring cause the lowest triplet state to become a less reactive ³(π,π) state, the quantum yield of the photoreaction can drop dramatically. researchgate.net This switch in the nature of the lowest triplet state can be influenced by both the substituents and the polarity of the solvent. researchgate.net For example, p-methoxybutyrophenone is unreactive in nonpolar solvents where its lowest triplet is π,π, but it becomes reactive in polar solvents which lower the energy of the n,π state, making it the lowest triplet. researchgate.net

Thermal Reaction Mechanisms and Pathways in Butyrophenone Systems

Thermal analysis of butyrophenone derivatives, such as the neuroleptic agent haloperidol (B65202), provides insight into their stability and decomposition pathways under heat. mdpi.com While specific studies on this compound are not prevalent, the thermal behavior of related compounds offers a model for its likely reactivity.

For instance, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of haloperidol have shown that the compound is thermally stable up to 230 °C. mdpi.com Beyond this temperature, it undergoes a single-step thermal degradation process. mdpi.com This suggests that butyrophenone structures possess a significant degree of thermal stability.

In the gas phase, the pyrolysis of analogous compounds often involves unimolecular elimination reactions. For example, the thermal elimination of trimethylsilanol (B90980) from 1-aryl-2-trimethylsilylethanols proceeds via a cis β-elimination mechanism, where the formation of a stable silicon-oxygen bond is a major driving force. rsc.org While structurally different, this highlights a common thermal reaction pathway for organic compounds containing heteroatoms.

The thermal decomposition of butyrophenone on a TiO₂(110) surface has been shown to be influenced by the presence of oxygen. researchgate.net In the absence of coadsorbed oxygen, butyrophenone adsorbs molecularly and desorbs without significant decomposition. researchgate.net However, when oxygen is present, a surface intermediate is formed, which can then decompose under thermal or photolytic conditions. researchgate.net This indicates that the thermal reaction pathways of butyrophenones can be significantly altered by the chemical environment.

Table 1: General Thermal Decomposition Characteristics of Butyrophenone Systems

| Feature | Description | Reference |

| Thermal Stability | Butyrophenone derivatives can exhibit high thermal stability, with decomposition occurring at elevated temperatures (e.g., >230 °C for haloperidol). | mdpi.com |

| Decomposition Mechanism | Often proceeds through a single-step degradation process under inert atmospheres. | mdpi.com |

| Influence of Surface | The presence of surfaces and coadsorbed species (like oxygen) can significantly alter decomposition pathways. | researchgate.net |

| Common Pathways | May involve elimination reactions, particularly if suitable leaving groups are present in the molecular structure. | rsc.org |

Electron Transfer and Radical Chemistry Studies

The chemistry of butyrophenones is rich in processes involving electron transfer and radical intermediates, particularly in photochemical reactions. sciepub.comsciepub.com Radicals are highly reactive species with one or more unpaired electrons, and they are central to many chemical transformations, including polymerization and atmospheric chemistry. wikipedia.org

In the context of butyrophenones, photochemical excitation can lead to the formation of a 1,4-biradical through an intramolecular hydrogen atom transfer (HAT), a process known as the Norrish type II reaction. sciepub.comsciepub.com This biradical can then undergo fragmentation or cyclization. sciepub.comsciepub.com

Electron transfer (ET) is another fundamental process where an electron moves from one chemical entity to another. wikipedia.org In some reactions, an electron transfer step can initiate a cascade of radical reactions. nih.gov For example, photoredox catalysis often involves an initial electron transfer to or from a photocatalyst to generate a radical ion from an organic substrate. nih.gov While specific studies on this compound are limited, it is plausible that it could undergo electron transfer reactions, especially in the presence of suitable redox partners.

The stability of the resulting radicals is a key factor in determining the reaction pathway. Carbon-centered radicals are stabilized by alkyl substituents and resonance. cureffi.org In the case of this compound, any radical intermediates formed would be influenced by the electronic effects of the aromatic ring and the alkyl groups.

Radical reactions typically proceed through a chain mechanism involving three main stages: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Initiation: The initial formation of radicals, often induced by heat or light (homolytic cleavage). cureffi.org

Propagation: A series of steps where a radical reacts to form a new molecule and another radical, which continues the chain. libretexts.org

Termination: The destruction of radicals, for example, by two radicals combining. libretexts.org

Table 2: Key Concepts in Radical Chemistry of Ketones

| Concept | Description | Relevance to Butyrophenones |

| Radical Formation | Generated through homolytic bond cleavage, often initiated by heat or light. cureffi.org | Photochemical excitation of the carbonyl group can lead to radical formation. sciepub.comsciepub.com |

| Norrish Type II Reaction | Intramolecular hydrogen atom transfer to form a 1,4-biradical. sciepub.comsciepub.com | A primary photochemical pathway for butyrophenones with γ-hydrogens. |

| Electron Transfer (ET) | Can initiate radical formation by creating radical ions. wikipedia.orgnih.gov | Plausible pathway in the presence of suitable electron donors or acceptors. |

| Radical Stability | Influenced by alkyl substitution and resonance. cureffi.org | The structure of this compound would influence the stability of any radical intermediates. |

| Chain Reactions | Multi-step processes involving initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com | Describes the overall pathway for many radical-mediated transformations. |

General Reaction Mechanism Patterns (e.g., Proton Transfer, Dissociation, Nucleophilic Attack, Rearrangement)

The reactivity of this compound can be understood through several fundamental reaction mechanism patterns common in organic chemistry. youtube.com

Proton Transfer: This is a ubiquitous step in organic reactions, often acting as a catalyst. leah4sci.comyoutube.com In the context of ketones, the carbonyl oxygen is weakly basic and can be protonated by a strong acid. This protonation activates the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Dissociation: This involves the breaking of a chemical bond. Dissociation can be homolytic, leading to radicals, or heterolytic, leading to ions. For instance, the fragmentation of the 1,4-biradical in the Norrish type II reaction is a type of homolytic dissociation. sciepub.comsciepub.com

Nucleophilic Attack: The carbonyl carbon of a ketone is electrophilic and is a prime target for nucleophiles. youtube.com A nucleophile can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is a key step in many addition reactions to ketones. In the case of butyrophenone on a TiO₂ surface, nucleophilic attack of surface oxygen on the carbonyl carbon has been proposed. researchgate.net

Rearrangement: This involves the migration of an atom or group within a molecule to form a structural isomer. leah4sci.com Carbocation rearrangements, such as hydride or alkyl shifts, are common in reactions that proceed through carbocation intermediates. youtube.com While not a primary reaction of the neutral ketone, such rearrangements could occur in subsequent reactions of intermediates formed from this compound.

Table 3: Common Reaction Mechanism Patterns

| Pattern | Description | Example in Ketone Chemistry | Reference |

| Proton Transfer | Transfer of a proton (H⁺) from one site to another. | Protonation of the carbonyl oxygen to activate the ketone. | leah4sci.comyoutube.com |

| Dissociation | Cleavage of a chemical bond. | Fragmentation of a biradical intermediate. | sciepub.comsciepub.com |

| Nucleophilic Attack | Attack of a nucleophile on an electrophilic center. | Attack of a Grignard reagent on the carbonyl carbon. | youtube.com |

| Rearrangement | Migration of an atom or group within a molecule. | Rearrangement of a carbocation intermediate formed during a reaction. | leah4sci.comyoutube.com |

Advanced Computational and Theoretical Studies

Quantum Chemical Approaches to Reaction Mechanism Elucidation

The elucidation of the complex reaction pathways involved in the photochemistry of butyrophenones relies heavily on quantum chemical methods. These approaches provide a molecular-level understanding of the potential energy surfaces governing the fate of the excited molecule.

Density Functional Theory (DFT) Calculations for Potential Energy Surfaces and Intersections

Density Functional Theory (DFT) has proven to be a powerful and computationally efficient tool for exploring the ground and excited state potential energy surfaces of aromatic ketones. rsc.orgworldscientific.comchemrxiv.orgunito.it For butyrophenone (B1668137) and its derivatives, DFT calculations are instrumental in mapping the intricate pathways of Norrish Type I (α-cleavage) and Type II (intramolecular γ-hydrogen abstraction) reactions. rsc.orgchemrxiv.org

These calculations allow for the localization of stationary points, including minima corresponding to stable molecules and transition states corresponding to the energy barriers of reaction steps. rsc.org For instance, in the Norrish Type II reaction, DFT is used to calculate the energy profile for the intramolecular hydrogen abstraction, the subsequent cleavage of the α,β-carbon-carbon bond (fragmentation), and the ring closure to form cyclobutanol (B46151) (Norrish-Yang cyclization). chemrxiv.orgwikipedia.org

Table 1: Representative Applications of DFT in Butyrophenone Photochemistry

| Studied System | DFT Application | Key Findings |

| Butyrophenone | Norrish Type I & II Reaction Mechanisms | Elucidation of reaction pathways and transition state energies. rsc.orgchemrxiv.org |

| Butyrophenone & α-substituted derivatives | Potential Energy Surfaces | Identification of a three-surface (S₁, T₁, T₂) intersection crucial for intersystem crossing. worldscientific.com |

| Butyrophenone | High-Electric Field Tunnel Ionization | Analysis of molecular and fragment ion formation. |

This table is generated based on findings from related butyrophenone studies, as direct data for 3',2,2-trimethylbutyrophenone is not available.

Complete Active Space Self-Consistent Field (CASSCF) for Excited State Dynamics and Photolysis

For a more accurate description of the electronic structure of excited states, especially in regions of the potential energy surface where multiple electronic configurations are close in energy (like conical intersections), multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) are employed. rsc.orgworldscientific.comchemrxiv.orgunito.it

CASSCF calculations have been vital in studying the photolysis of butyrophenone, providing detailed insights into the dynamics of the excited states. rsc.orgworldscientific.com These studies confirm the presence of conical intersections and elucidate their role in the ultrafast deactivation pathways of the excited molecule. chemrxiv.org Specifically, CASSCF calculations have been used to investigate the S₁/S₀ conical intersection, which is structurally similar to the 1,4-biradical intermediate and provides a pathway for the molecule to return to the ground state non-radiatively. chemrxiv.org

The combination of DFT and CASSCF methods provides a robust theoretical framework for understanding the intricate details of both the energy landscapes and the electronic characters of the states involved in the photochemistry of butyrophenones. rsc.orgworldscientific.comchemrxiv.orgunito.it

Molecular Electron Density Theory (MEDT) in Reaction Analysis

Based on an extensive review of the current scientific literature, there are no specific studies that have applied Molecular Electron Density Theory (MEDT) to the analysis of the photochemical reactions of this compound or other butyrophenone derivatives. MEDT is a more recent theoretical framework that analyzes chemical reactivity based on the changes in electron density along a reaction path. mdpi.comescholarship.org While it has been applied to various organic reactions, its application to the photochemical Norrish-type reactions of aromatic ketones has not been reported.

Modeling of Excited State Dynamics and Photophysical Processes

Understanding the time-evolution of the excited molecule and the various photophysical processes that compete with chemical reactions requires specialized computational modeling techniques.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Tautomerism

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption spectra of molecules. researchgate.net For butyrophenone and its derivatives, TD-DFT calculations can predict the energies of the n→π* and π→π* electronic transitions that are responsible for the initial absorption of UV light. researchgate.net

Furthermore, TD-DFT can be used to study potential excited-state processes such as tautomerism, for instance, the formation of the enol tautomer following the Norrish Type II reaction. The theory can provide insights into the electronic structure and stability of such transient species.

Table 2: Calculated Electronic Transitions for Butyrophenone Derivatives (Illustrative)

| Compound | Transition | Excitation Energy (eV) (Calculated) | Oscillator Strength (f) (Calculated) |

| Butyrophenone | S₀ → S₁ (n→π) | ~3.5 - 4.0 | Low |

| Butyrophenone | S₀ → S₂ (π→π) | ~4.5 - 5.0 | High |

Note: The values presented are approximate and intended for illustrative purposes, based on general knowledge of aromatic ketones. Specific TD-DFT calculations for this compound would be required for precise values.

Simulation of Biradical and Triplet State Intermediates

Studies on methyl-substituted butyrophenones have shown that the nature and lifetime of the 1,4-biradical intermediates are influenced by the substitution pattern. chemrxiv.org For this compound, the two methyl groups at the α-position (C2) and the methyl group on the phenyl ring (C3') are expected to influence the conformational preferences and the stability of the resulting biradical. The gem-dimethyl group at the α-position can be expected to influence the rate of intersystem crossing and the partitioning between fragmentation and cyclization pathways of the biradical. The triplet state intermediates are of particular importance as the Norrish Type II reaction is known to proceed efficiently from the triplet excited state. chemrxiv.orgunito.it Computational modeling allows for the detailed investigation of the potential energy surface of the triplet state, including the barriers for hydrogen abstraction and subsequent reactions of the triplet biradical.

Conformational Analysis and Stereochemical Predictions within Butyrophenone Structures

Conformational analysis, the study of the three-dimensional shapes or conformations that a molecule can adopt through rotation about its single bonds, is a cornerstone of modern medicinal chemistry. scribd.com For the butyrophenone class of compounds, understanding the preferred spatial arrangement of atoms is critical, as the molecule's conformation directly influences its interaction with biological targets. The energetic favorability of different conformations is determined by a combination of factors, including torsional strain from the eclipsing of bonds and steric strain from non-bonded atoms coming into close proximity. chemistrysteps.com

The structure of this compound, featuring a tolyl group and a bulky tert-butyl moiety on the propyl chain, presents a unique case for conformational study. The primary sites of conformational flexibility are the single bonds within the butyrophenone side chain. Computational methods, ranging from molecular mechanics to high-level quantum calculations, are employed to model these rotations and predict the lowest energy (most stable) conformations. upc.edu

Detailed research into butyrophenone derivatives has established that the spatial relationship between the aromatic ring and the nitrogen atom (in derivatives where it is present) is a key determinant of activity. While this compound lacks the terminal nitrogen common in many pharmacologically active butyrophenones, the principles of conformational restriction remain paramount. The significant steric bulk of the tert-butyl group at the C2 position severely restricts rotation around the C1-C2 and C2-C3 bonds compared to unsubstituted butyrophenone.

Theoretical studies on butyrophenone and its derivatives often utilize methods like Density Functional Theory (DFT) to examine potential energy surfaces and predict reaction pathways or stable conformers. worldscientific.com Such calculations can elucidate the energetic barriers between different staggered and eclipsed conformations.

Interactive Data Table: Key Rotatable Bonds for Conformational Analysis

| Bond Description | Molecule | Dihedral Angle (Typical Notation) | Significance in this compound |

| Phenyl-Carbonyl | This compound | C(aryl)-C(aryl)-C(=O)-C1 | Defines orientation of the carbonyl relative to the tolyl ring. |

| Carbonyl-Alkyl Chain | This compound | C(aryl)-C(=O)-C1-C2 | Influences the projection of the alkyl chain from the aromatic core. |

| Alkyl Chain C1-C2 | This compound | C(=O)-C1-C2-C3 | Rotation is heavily restricted by the large tert-butyl group at C2. |

| Alkyl Chain C2-C3 | This compound | C1-C2-C3-H | Rotation of the terminal methyl group. |

In the case of this compound, the most significant conformational feature is the interaction involving the tert-butyl group. Newman projections looking down the C1-C2 bond would show the large tert-butyl group rotating relative to the carbonyl group. Due to high steric hindrance, conformations where the tert-butyl group is eclipsed with the carbonyl oxygen would be highly energetically unfavorable. The molecule would predominantly exist in a staggered conformation where the bulky groups are as far apart as possible, similar to the "anti" conformation observed in butane.

Interactive Data Table: Illustrative Steric Strain in Butyrophenone Fragments

This table provides an illustrative comparison of the energetic cost (strain) of eclipsed interactions, demonstrating the significant impact of the tert-butyl group. Values are based on general principles of conformational analysis.

| Eclipsed Interaction | Representative Molecule Fragment | Estimated Energy Penalty (kcal/mol) | Implication for this compound |

| H / H | Ethane | ~1.0 | Baseline torsional strain. |

| H / CH₃ | Propane | ~1.4 | Moderate steric and torsional strain. |

| CH₃ / CH₃ | Butane | ~2.5 - 3.0 | Significant steric strain. |

| H / tert-butyl | 2,2-Dimethylbutane | ~2.0 | High steric strain due to group size. |

| C=O / tert-butyl | This compound | > 5.0 (Estimated) | Very high energy, conformation is strongly disfavored. |

Regarding stereochemistry, it is crucial to note that this compound itself is an achiral molecule as it does not possess any stereocenters. However, for the broader class of butyrophenone derivatives, stereochemistry is of paramount importance to their biological function. The introduction of a substituent can create a chiral center, leading to enantiomers that may exhibit vastly different affinities for biological receptors. ontosight.ai The "(E/Z)" designation in some derivatives, for example, indicates stereochemical differences at a double bond that are critical for activity. ontosight.ai Computational docking and three-dimensional quantitative structure-activity relationship (3-D QSAR) models are frequently used to predict how different stereoisomers will bind to a receptor, helping to rationalize observed biological activities and guide the design of new, more potent compounds. mdpi.com

Interactive Data Table: Computational Methods in Butyrophenone Conformational Studies

| Computational Method | Application in Butyrophenone Analysis | Reference |

| Molecular Mechanics (MM) | Rapid calculation of steric energy to screen a large number of possible conformations. | upc.edu |

| Density Functional Theory (DFT) | Provides accurate electronic structure and energy calculations for stable conformers and transition states between them. | worldscientific.com |

| Molecular Dynamics (MD) | Simulates the movement of the molecule over time, revealing its dynamic conformational landscape and preferred structures in solution. | mdpi.com |

| 3-D QSAR | Relates the 3D properties of a series of butyrophenone derivatives to their biological activity, often incorporating alignment based on docked conformations. | mdpi.comacs.org |

Sophisticated Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3',2,2-Trimethylbutyrophenone, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its proton and carbon environments and their connectivity.

While one-dimensional (1D) ¹H and ¹³C NMR spectra identify the different chemical environments of hydrogen and carbon atoms, two-dimensional (2D) techniques are essential for assembling the molecular puzzle.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl group, a singlet for the aromatic methyl group, and a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic methyl carbon, and the six distinct aromatic carbons. figshare.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between the coupled aromatic protons on the m-tolyl ring, helping to confirm their relative positions.

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the tert-butyl proton singlet to its corresponding methyl carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values based on analogous structures and chemical shift principles.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carbonyl (C=O) | - | ~208 | Protons of tert-butyl group, Aromatic protons (H-2', H-6') |

| Quaternary C (t-Bu) | - | ~44 | Protons of tert-butyl group |

| Methyl C (t-Bu) | ~1.35 (s, 9H) | ~28 | Quaternary C, Carbonyl C |

| Aromatic C-1' | - | ~138 | Aromatic protons (H-2', H-6') |

| Aromatic C-2' | ~7.5-7.6 | ~129 | Carbonyl C, Aromatic C-4', Aromatic C-6' |

| Aromatic C-3' | - | ~138 | Aromatic protons (H-2', H-4'), Methyl protons |

| Aromatic C-4' | ~7.3-7.4 | ~133 | Aromatic C-2', Aromatic C-6' |

| Aromatic C-5' | ~7.3-7.4 | ~128 | Aromatic C-3' Methyl C |

| Aromatic C-6' | ~7.5-7.6 | ~126 | Carbonyl C, Aromatic C-2', Aromatic C-4' |

| Aromatic CH₃ | ~2.40 (s, 3H) | ~21 | Aromatic C-2', Aromatic C-3', Aromatic C-4' |

Solid-state NMR (ssNMR) provides valuable structural information for materials that are not soluble or exist in different physical forms, such as crystalline polymorphs or amorphous solids. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural detail. cdnsciencepub.com Techniques like Magic Angle Spinning (MAS) are used to reduce the significant line broadening caused by these interactions. cdnsciencepub.com

For this compound, ssNMR could be used to:

Distinguish Polymorphs: Different crystalline packing arrangements (polymorphs) would result in distinct ssNMR spectra due to differences in the local electronic environments and intermolecular interactions. This would be reflected in variations in chemical shifts.

Characterize Amorphous Forms: An amorphous sample would typically show broader lines compared to a crystalline one, and ssNMR could characterize the distribution of conformations present in the disordered state.

Probe Molecular Dynamics: By analyzing relaxation times and using specific pulse sequences, ssNMR can provide insights into the molecular motion within the solid material.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to four or five decimal places. rsc.org This level of precision allows for the unambiguous determination of a compound's molecular formula.

For this compound (C₁₃H₁₈O), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. The primary fragmentation pathway for pivalophenone and its derivatives under electron ionization is the Norrish Type I cleavage. wikipedia.orgrsc.org This involves the homolytic cleavage of the bond between the carbonyl group and the quaternary carbon of the tert-butyl group. This process is highly favorable due to the formation of the stable tert-butyl radical. This cleavage results in the formation of a characteristic m-toluoyl cation.

The key ions expected in the mass spectrum are:

Molecular Ion [M]⁺•: The intact molecule with one electron removed.

Fragment Ion [M - C₄H₉]⁺: The m-toluoyl cation, which is often the base peak due to its stability.

Table 2: Calculated Exact Masses for Key Ions of this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Molecular Ion [M]⁺• | C₁₃H₁₈O⁺• | 190.1358 |

| m-Toluoyl Cation | C₈H₇O⁺ | 119.0497 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into the nature of its chromophores and excited states.

The UV-Vis spectrum of this compound is defined by the electronic transitions associated with its two primary chromophores: the carbonyl group (C=O) and the m-tolyl aromatic ring. The absorption of UV light promotes electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals. nih.gov

The expected transitions are:

π → π Transition:* A high-intensity absorption band, typically occurring at shorter wavelengths, associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and carbonyl group.

n → π Transition:* A lower-intensity, and typically longer-wavelength, absorption resulting from the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. nih.gov

The precise wavelengths (λmax) and intensities of these absorptions are influenced by the solvent. UV-Vis spectroscopy is also a powerful tool for quantitative analysis, based on the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and the path length of the light through the sample.

Fluorescence and phosphorescence are photoluminescent processes where a molecule emits a photon after being electronically excited. Fluorescence is the rapid emission of light from the first excited singlet state (S₁), while phosphorescence is a much slower emission from the first excited triplet state (T₁). muni.cz

However, for many aryl alkyl ketones, particularly those like this compound which are structurally similar to pivalophenone, these radiative decay pathways are often outcompeted by highly efficient, non-radiative photochemical reactions. rsc.orgnih.gov Upon excitation, the molecule rapidly undergoes intersystem crossing from the S₁ state to the T₁ state. From the triplet state, the dominant deactivation pathway is the Norrish Type I cleavage, which breaks the C-C bond alpha to the carbonyl group. cdnsciencepub.comrsc.org

Because this bond cleavage is an extremely fast and efficient process, it effectively quenches the excited triplet state, preventing significant phosphorescence. nih.gov Similarly, the rapid intersystem crossing and subsequent cleavage limit the lifetime of the excited singlet state, resulting in very weak or negligible fluorescence. Therefore, photochemical studies of this compound are expected to reveal a high quantum yield for α-cleavage rather than for luminescence.

Time-Resolved Spectroscopic Methods for Transient Species Analysis

Time-resolved spectroscopy is indispensable for studying the short-lived intermediates that are fundamental to the photochemical pathways of this compound. These methods allow for the direct observation and characterization of species that exist for only microseconds or nanoseconds.

Laser flash photolysis (LFP) is a powerful technique used to generate and investigate reactive intermediates. ruhr-uni-bochum.de In this method, a sample is excited with a short, intense laser pulse, and the subsequent changes in optical absorption are monitored over time using a weaker probe light source. ruhr-uni-bochum.deunimelb.edu.au This allows for the temporal characterization of excited state chemical reactions. unimelb.edu.au

For aromatic ketones like this compound, LFP is instrumental in studying the formation and decay of triplet excited states and biradical intermediates. uc.edursc.org The photolysis of butyrophenone (B1668137) derivatives can lead to the formation of 1,4-ketyl biradicals through intramolecular hydrogen abstraction. acs.org The triplet excited states of thioxanthones, which are structurally related to butyrophenones, are efficiently formed and can lead to the generation of free radicals. scielo.br LFP experiments on similar ketone structures have successfully characterized transient species, including triplet biradicals. researchgate.net The technique uses a pump laser pulse to initiate the photochemical reaction and a probe pulse to monitor the resulting changes in absorption over timescales from nanoseconds to milliseconds. unimelb.edu.aucopernicus.org

Through laser flash photolysis, the lifetimes and absorption maxima of the transient species generated from compounds structurally similar to this compound have been determined. For instance, the photolysis of γ-azidobutyrophenone derivatives results in 1,5-ketyl iminyl biradicals that exhibit an absorption maximum (λmax) around 300 nm and a lifetime of approximately 15 microseconds (μs) in argon/nitrogen-saturated solutions. acs.org In other butyrophenone systems, triplet 1,4-biradicals have been observed with lifetimes of about 63 nanoseconds (ns) in argon-saturated methanol. scribd.com

The triplet excited states of various photosensitizers can have lifetimes ranging from nanoseconds to microseconds, and in some cases, even up to milliseconds. d-nb.infonih.govnih.govrsc.org For example, laser flash photolysis of certain alkoxy thioxanthones in acetonitrile (B52724) revealed transient triplet states with absorption maxima at 310 nm and 620 nm, and lifetimes in the range of 3.9 to 5.3 μs. scielo.br Similarly, studies on other organic molecules have identified transient species with absorption maxima in the UV-visible region, such as at 330 nm, 350 nm, and 430 nm, with lifetimes varying from nanoseconds to microseconds. researchgate.netresearchgate.net The specific lifetimes and absorption maxima are crucial parameters for understanding the reaction kinetics and mechanisms of these transient intermediates.

Table 1: Transient Species Data from Structurally Similar Compounds

| Compound/System | Transient Species | λmax (nm) | Lifetime (τ) | Solvent/Conditions |

| γ-Azidobutyrophenone derivative | 1,5-Ketyl iminyl biradical | ~300 | 15 μs | Argon/Nitrogen-saturated solution |

| Di-ortho-substituted Acetophenone (B1666503) derivative | Triplet 1,4-biradical | Not specified | ~63 ns | Argon-saturated methanol |

| 2-Alkoxy Thioxanthones | Triplet excited state | 310, 620 | 3.9 - 5.3 μs | Acetonitrile |

| o-Hydroxyacetophenone | Triplet biradical | 430 | ~3 μs | Ethanol/Acetonitrile |

| Ketone 2 (ortho-substituted) | Biradical | 330 | ~303 ns | Argon-saturated methanol |

This table presents data from compounds structurally related to this compound to illustrate typical values obtained through laser flash photolysis.

Vibrational Spectroscopy for Molecular Fingerprinting and Chemical Bond Analysis

Vibrational spectroscopy techniques are fundamental for identifying the functional groups and analyzing the chemical bonds within a molecule, providing a unique "fingerprint" for the compound. savemyexams.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. savemyexams.comuobabylon.edu.iq Different types of bonds (e.g., C=O, C-H, C-C) vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. uobabylon.edu.iqlibretexts.org The spectrum is typically a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹). vscht.cz

For a ketone like this compound, the most characteristic absorption band is due to the stretching vibration of the carbonyl (C=O) group, which typically appears in the range of 1650–1750 cm⁻¹. pressbooks.pub Specifically for aliphatic ketones, this peak is often observed between 1720-1730 cm⁻¹. vscht.cz The spectrum would also show absorptions for C-H bond stretching in the trimethyl and butyl groups at approximately 2880-2975 cm⁻¹. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. savemyexams.comdocbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Ketone | C=O stretch | 1650 - 1750 |

| Alkane | C-H stretch | 2880 - 2975 |

| Alkane | C-H bend | 1370 - 1470 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. spectroscopyonline.com When a sample is illuminated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule.

A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, making it complementary to IR spectroscopy. For this compound, Raman spectroscopy would also detect the carbonyl C=O stretch, although typically weaker than in the IR spectrum. It would be particularly useful for characterizing the vibrations of the aromatic ring and the carbon-carbon single bonds of the alkyl chain. spectroscopyonline.com The Raman spectrum is also unique for each compound and can be used for identification. aps.org Modern Raman instruments often use lasers with excitation wavelengths of 532 nm, 638 nm, or 785 nm to minimize fluorescence interference. spectroscopyonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and triplet states. bruker.comdu.ac.in This makes it an invaluable tool for studying the paramagnetic intermediates generated during the photolysis of this compound. bruker.com

The principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins instead of nuclear spins. du.ac.in In the presence of an external magnetic field, the energy levels of the unpaired electrons split, and EPR measures the absorption of microwave radiation that induces transitions between these levels. bruker.com The resulting EPR spectrum provides information about the identity, concentration, and electronic environment of the radical species. bruker.com

To detect highly reactive, short-lived radicals, a technique called spin trapping is often employed. nih.gov A "spin trap," such as a nitrone compound, reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. nih.gov For example, 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) is a stable radical that can be used as a probe. researchgate.net Analysis of the hyperfine splitting pattern in the EPR spectrum can help identify the trapped radical and provide details about its structure. du.ac.in

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure and Transitions

Magnetic Circular Dichroism (MCD) spectroscopy is a sophisticated technique that measures the differential absorption of left and right circularly polarized light by a sample in the presence of a magnetic field aligned parallel to the direction of light propagation. nih.govscribd.com Unlike conventional circular dichroism, MCD does not require a molecule to be inherently chiral; the magnetic field induces optical activity in both chiral and achiral systems. nih.gov This makes it a versatile tool for probing the electronic structure of a wide range of compounds, including aromatic ketones like this compound. nih.govresearchgate.net

The primary value of MCD lies in its ability to provide detailed information about electronic transitions, including those that may be weak or overlapping in standard absorption spectra. nih.govscribd.com The technique is particularly sensitive to the symmetry and degeneracy of electronic states. nih.gov The application of a magnetic field causes the Zeeman splitting of degenerate electronic energy levels, leading to distinct MCD signals that can be positive or negative. nih.govscribd.com

For an aromatic ketone such as this compound, MCD spectroscopy would be instrumental in analyzing the n→π* and π→π* electronic transitions associated with the carbonyl group and the aromatic ring. researchgate.netambeed.comaps.org The n→π* transition, which is often weak in absorption spectroscopy, typically gives a discernible MCD signal, allowing for its precise energy determination and the characterization of the excited state. aps.org The π→π* transitions of the substituted benzene (B151609) ring would also produce characteristic MCD signals, which can be sensitive to the substitution pattern on the ring. researchgate.net

The MCD spectrum is composed of A, B, and C terms. A-terms arise from the Zeeman splitting of a degenerate excited state, B-terms result from the magnetic field-induced mixing of electronic states, and C-terms, which are temperature-dependent, originate from a degenerate ground state. For a molecule like this compound, which has a non-degenerate ground state, the MCD spectrum at room temperature would be a combination of B-terms for all its electronic transitions.

While specific experimental MCD data for this compound is not available in the reviewed literature, the analysis would typically involve recording the MCD and UV-Vis absorption spectra. The resulting data would be presented in a table summarizing the electronic transitions, their energies, and the corresponding MCD signal intensities. Such a table would be crucial for a detailed assignment of the electronic spectrum and for benchmarking theoretical calculations of the molecule's electronic structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.orgacs.org This technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high accuracy, revealing bond lengths, bond angles, and torsional angles.

The application of X-ray crystallography to this compound would first require the growth of a high-quality single crystal of the compound. acs.org Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the diffraction data are collected. This data allows for the determination of the unit cell parameters—the dimensions of the basic repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice.

While the crystal structure of this compound itself is not publicly available, a study of the closely related compound, 4'-tert-butyl-γ-chlorobutyrophenone, provides an excellent example of the type of detailed structural information that can be obtained. researchgate.net The crystallographic data for this related butyrophenone derivative reveals its solid-state conformation and the nature of the intermolecular interactions that govern its crystal packing. researchgate.net

Below is an interactive data table summarizing the crystallographic data for 4'-tert-butyl-γ-chlorobutyrophenone, illustrating the kind of precise structural parameters that would be determined for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H19ClO |

| Molecular Weight | 238.76 |

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 8.247(1) |

| b (Å) | 7.242(1) |

| c (Å) | 11.414(2) |

| β (°) | 99.548(3) |

| Volume (ų) | 672.3(2) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.179 |

The analysis of the crystal structure of this compound would reveal the conformation of the butyrophenone side chain relative to the substituted phenyl ring. It would also elucidate how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as C-H···O or C-H···π interactions, which were observed to stabilize the crystal structure of 4'-tert-butyl-γ-chlorobutyrophenone. researchgate.net This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Derivatization Strategies for Analytical and Mechanistic Studies

Trimethylsilylation for Gas Chromatography (GC) Analysis and Structural Modification

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, molecules with polar functional groups, such as the carbonyl group in 3',2,2-trimethylbutyrophenone, can exhibit poor chromatographic behavior. Trimethylsilylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jpsigmaaldrich.com This process reduces the polarity and hydrogen bonding capacity of the analyte, thereby increasing its volatility and thermal stability, making it more amenable to GC analysis. chemcoplus.co.jpsigmaaldrich.com For ketones like this compound, silylation typically occurs at the enol form of the molecule. research-solution.com

A variety of reagents are available for trimethylsilylation, each with different reactivities and applications. The choice of reagent often depends on the specific compound and the desired reaction conditions. colostate.edudshs-koeln.de

N,O-Bis(trimethylsilyl)acetamide (BSA) : BSA is a potent silylating agent used for a wide range of compounds, including non-sterically hindered alcohols, phenols, and enols. chemcoplus.co.jp It is often used with a solvent like pyridine (B92270) or dimethylformamide (DMF). chemcoplus.co.jp For ketones, BSA facilitates the formation of trimethylsilyl enol ethers, which are more volatile and produce better peak shapes in GC analysis. research-solution.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : BSTFA is one of the most popular and powerful silylating agents, known for its high reactivity and the high volatility of its by-products, which minimizes interference in the chromatogram. research-solution.comcolostate.edudshs-koeln.de Its silylating potential is similar to that of BSA. colostate.edu The presence of the trifluoroacetyl group makes BSTFA and its by-products more volatile than their non-fluorinated counterparts. research-solution.comcolostate.edu For compounds that are difficult to silylate, such as sterically hindered ketones, BSTFA is often used with a catalyst like trimethylchlorosilane (TMCS). chemcoplus.co.jpresearch-solution.com A mixture of BSTFA with 1% TMCS is a common formulation for this purpose. chemcoplus.co.jpresearch-solution.com

Hexamethyldisilazane (HMDS) : HMDS is a weaker silylating agent compared to BSA and BSTFA. research-solution.com Its use often requires more severe reaction conditions or the presence of a catalyst. While less common for routine derivatization of ketones, it can be employed in specific applications. A combination of HMDS and TMSOTf (Trimethylsilyl trifluoromethanesulfonate) can be a powerful system for silylating ketones, though it is highly reactive.

The general reaction for the silylation of a ketone like this compound involves the formation of its enol tautomer, which then reacts with the silylating agent. The presence of significant steric hindrance from the tert-butyl group adjacent to the carbonyl may necessitate the use of stronger reagents like BSTFA with a catalyst and/or elevated temperatures to achieve complete derivatization. sigmaaldrich.com

To ensure complete and reproducible derivatization for quantitative analysis, several reaction parameters must be optimized. sigmaaldrich.com The key factors include the choice of reagent, solvent, catalyst, reaction temperature, and reaction time.

Reagent and Catalyst Concentration : An excess of the silylating reagent is generally recommended to drive the reaction to completion. sigmaaldrich.com A molar ratio of at least 2:1 of the reagent to active hydrogens is a common starting point. sigmaaldrich.com For sterically hindered ketones, the addition of a catalyst like TMCS (typically 1-10%) can significantly increase the reaction rate. chemcoplus.co.jpresearch-solution.com

Solvent : The choice of solvent can influence the silylating power of the reagent. colostate.edu Aprotic solvents such as pyridine, acetonitrile (B52724), and dimethylformamide (DMF) are commonly used. chemcoplus.co.jpcolostate.edu Pyridine can also act as a base catalyst, activating hydroxyl groups and promoting the reaction. researchgate.net For some applications, the silylating reagent itself, like BSA or BSTFA, can serve as the solvent. colostate.edu

Temperature and Time : The optimal temperature and time for derivatization vary widely depending on the analyte's reactivity. While some compounds can be derivatized in minutes at room temperature, others, particularly those with steric hindrance, may require heating at 60–80°C for 20 minutes to several hours to ensure the reaction is complete. sigmaaldrich.comresearch-solution.com For example, one general procedure involves heating the sample with BSTFA and 1% TMCS at 80°C for 30 minutes. research-solution.com Optimization is crucial, as insufficient time or temperature can lead to incomplete derivatization, while excessive heat might cause degradation of the analyte or derivative. sigmaaldrich.com

The following table summarizes typical conditions that would serve as a starting point for optimizing the trimethylsilylation of this compound.

| Reagent | Typical Catalyst | Common Solvent | Temperature Range (°C) | Time Range |

|---|---|---|---|---|

| BSA | None / Pyridine | Pyridine, DMF | 60 - 80 | 20 min - 16 hr |

| BSTFA | 1-10% TMCS | Acetonitrile, Pyridine | 60 - 80 | 20 min - 2 hr |

| MSTFA + 1% TMCS | 1% TMCS | Pyridine | 60 | 60 min |

Formation of Other Analytically Useful Derivatives for Spectroscopic and Chromatographic Methods

Beyond silylation for GC, other derivatization strategies can be employed to enhance the analysis of this compound by various methods, such as high-performance liquid chromatography (HPLC) and UV-Vis or fluorescence spectroscopy. nih.gov Derivatization for these techniques often aims to introduce a chromophore or fluorophore into the molecule, significantly improving detection sensitivity. nih.govmdpi.com

A common approach for ketones is to target the carbonyl group. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form 2,4-dinitrophenylhydrazone derivatives. nih.govresearchgate.netyorku.ca These derivatives are highly colored and possess a strong chromophore, making them easily detectable by HPLC with UV-Vis detection. yorku.canih.gov The resulting hydrazone is also more amenable to analysis by mass spectrometry, particularly with atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI). nih.govresearchgate.net

Other hydrazine-based reagents can be used to introduce fluorescent tags. For instance, dansyl hydrazine (B178648) reacts with carbonyl compounds to produce highly fluorescent derivatives, allowing for very sensitive detection in HPLC with a fluorescence detector. ddtjournal.com Similarly, reagents like 2-hydrazinopyridine (B147025) can be used to introduce a moiety that is readily ionizable for enhanced detection in liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com

Alkylation is another derivatization technique, although it is more commonly used for acidic protons. researchgate.net For ketones, derivatization can also proceed via the formation of oximes. ddtjournal.com Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), creates oxime derivatives that are highly sensitive to electron capture detection (ECD) in GC, a technique well-suited for analyzing halogenated compounds. mdpi.com

The following table provides examples of derivatization reagents for ketones suitable for HPLC and spectroscopic analysis.

| Reagent | Derivative Formed | Analytical Method | Advantage |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV, LC-MS | Strong chromophore for UV detection. nih.govresearchgate.net |

| Dansyl Hydrazine | Hydrazone | HPLC-Fluorescence | Highly fluorescent for sensitive detection. ddtjournal.com |

| Hydroxylamine | Oxime | LC-MS | Improves ionization efficiency. ddtjournal.com |

| PFBHA | Oxime | GC-ECD | High sensitivity for Electron Capture Detection. mdpi.com |

Derivatization for Mechanistic Probing and Trapping Experiments of Reactive Intermediates

Derivatization is a powerful technique not only for analysis but also for studying reaction mechanisms. By adding a "trapping" agent to a reaction, transient or unstable intermediates can be converted into stable, isolable products, providing evidence for their existence and role in the reaction pathway. acs.org

The photochemistry of butyrophenones is a well-studied area that involves the formation of reactive intermediates. Upon UV irradiation, butyrophenone (B1668137) and its derivatives can undergo a Norrish Type II reaction, which proceeds through a 1,4-biradical intermediate formed by intramolecular hydrogen atom abstraction. sciepub.comsciepub.com This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) (Yang cyclization). sciepub.comsciepub.com Trapping experiments can provide evidence for these intermediates. For example, in the presence of a suitable radical scavenger, the reaction pathways might be altered, or trapped adducts could be identified.

Furthermore, some photochemical reactions of ketones can generate other types of reactive species. For example, the reaction of silyl (B83357) enol ethers (which are themselves derivatives of ketones) with iminoiodinanes under photochemical conditions can generate nitrene intermediates, which then react to form α-amino ketones. rsc.org The participation of these intermediates can be supported by adding radical trapping agents, which inhibit the reaction. rsc.org Similarly, other studies have used fluorinated ketones as effective trapping agents for singlet nucleophilic carbenes, which are highly reactive intermediates. organic-chemistry.orgacs.org

In the context of this compound, its photochemical behavior would be of interest. The presence of a tert-butyl group on the α-carbon prevents the abstraction of γ-hydrogens from the acyl side chain, a key step in the typical Norrish Type II reaction. However, it could potentially undergo intermolecular reactions or other photochemical transformations. Derivatization and trapping experiments would be essential to elucidate these alternative mechanistic pathways. For instance, irradiating this compound in the presence of a nucleophilic trapping agent like an amine or alcohol could help identify ketene (B1206846) or zwitterionic intermediates if they are formed. acs.orgmsu.edu

Advanced Research Applications and Perspectives of 3 ,2,2 Trimethylbutyrophenone Scaffolds

Development of Photochemically Active Molecular Tools

The inherent photochemical reactivity of aryl ketones makes the butyrophenone (B1668137) scaffold an attractive candidate for the development of light-sensitive molecular tools. sciepub.com Photochemistry provides a mechanism for inducing a wide variety of molecular transformations that differ from classical thermal reactions, often under mild conditions. sciepub.comtum.de The 3',2,2-trimethylbutyrophenone structure is particularly interesting in this context for its potential use in strategies requiring precise spatiotemporal control.

Photoremovable protecting groups (PPGs), or photocages, are moieties that can be cleaved from a substrate upon irradiation, allowing for the controlled release of active molecules like drugs, neurotransmitters, or signaling molecules. nih.govresearchgate.netmdpi.com This optical control offers unparalleled precision in space and time. mdpi.com One established mechanism for PPGs is based on the photoenolization of o-alkyl aryl ketones. researchgate.net

Research has indicated the potential of trimethyl butyrophenone derivatives in this area. dntb.gov.ua The process is initiated by light-induced intramolecular hydrogen atom abstraction, leading to the formation of a highly reactive photoenol intermediate. researchgate.net This intermediate can then react to release a protected substrate. The p-hydroxyphenacyl (pHP) group is a well-studied PPG that operates through a similar mechanism and has been applied to a growing number of biological and biochemical challenges. rsc.org While many PPGs rely on nitroaromatic structures, systems based on photoenolization, such as those derivable from the this compound scaffold, offer an alternative pathway for developing novel photocaging strategies. researchgate.net

Table 1: Comparison of Common Photoremovable Protecting Group Chemistries

| PPG Class | Activation Mechanism | Typical Wavelength (nm) | Released Byproducts | Key Features |

| o-Nitrobenzyl | Intramolecular H-abstraction, rearrangement | 300-365 | Nitroso-ketone/aldehyde | Most common, well-understood, synthetically accessible. researchgate.net |

| Coumarin-based | Photohydrolysis | 350-450 (1-photon), >700 (2-photon) | Coumarin derivative | High fluorescence, suitable for two-photon excitation. nih.gov |

| Photoenol-based (e.g., Butyrophenone) | Intramolecular H-abstraction to form photoenol | ~300-350 | Rearranged cage byproduct | Alternative to nitroaromatics, reactive intermediate. researchgate.netdntb.gov.ua |

This table provides a generalized comparison of different PPG strategies.

Photoinduced cycloadditions are powerful reactions for constructing strained ring systems like cyclobutanes and cyclopropanes, which are often inaccessible through thermal methods. researchgate.netlibretexts.org The photochemistry of butyrophenone and its derivatives has been theoretically examined, revealing potential pathways for forming cyclopropane (B1198618) moieties. worldscientific.com

Theoretical studies using CASSCF and DFT methods have investigated the potential energy surfaces of butyrophenone, suggesting that the formation of a cyclopropane ring is a plausible outcome following photoexcitation. worldscientific.commdpi.com The key to achieving this cyclopropanation is the selection of appropriate substituents on the butyrophenone scaffold, which can influence the reaction pathway. worldscientific.com While direct experimental evidence for this compound in these specific reactions is not yet prominent, the fundamental photochemical principles of ketones support its potential. sciepub.com The reaction would likely proceed through the formation of a diradical intermediate following light absorption, which can then undergo intramolecular cyclization. mdpi.com

Similarly, photoinduced [2+2] cycloaddition is a well-established method for forming four-membered rings. libretexts.orgnih.gov The feasibility of using the this compound scaffold in such reactions, particularly in intramolecular variants, remains a compelling area for future investigation. These reactions provide access to unique bicyclic scaffolds that are of interest in medicinal chemistry. chemrxiv.org

Aggregation-Induced Emission (AIE) Phenomena in Butyrophenone Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) become highly luminescent upon aggregation or in the solid state. wikipedia.org This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect seen in many traditional fluorophores. wikipedia.org The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. wikipedia.orgmdpi.com

While the this compound scaffold itself has not been extensively studied for AIE properties, derivatives containing similar structural motifs have shown such behavior. For instance, AIE has been observed in 1-benzoyl pyrene (B120774) derivatives, where the benzoyl group is attached to a large planar chromophore. rsc.org For a molecule like this compound to exhibit AIE, its structure would need to allow for significant intramolecular motion in solution (leading to quenching) and become rigidified upon aggregation. The steric bulk provided by the trimethyl groups could potentially influence molecular packing in the solid state, which is a critical factor for AIE. mdpi.com However, without a larger conjugated system, significant emission is less likely. Future research could involve incorporating the this compound moiety into larger molecular architectures known to promote AIE, such as those based on tetraphenylethylene. mdpi.com

Table 2: Key Characteristics of AIE vs. ACQ

| Feature | Aggregation-Induced Emission (AIE) | Aggregation-Caused Quenching (ACQ) |

| Emission in Solution | Weak or non-emissive | Strong emission |

| Emission in Aggregate/Solid State | Strong emission | Weak or quenched emission |

| Underlying Mechanism | Restriction of Intramolecular Motion (RIM) | π-π stacking, excimer formation |

| Molecular Design | Typically propeller-shaped, non-planar structures | Typically planar, rigid structures |

This table outlines the fundamental differences between AIE and ACQ phenomena. wikipedia.orgmdpi.com

Catalytic Asymmetric Transformations Involving Butyrophenone Scaffolds

The development of catalytic asymmetric methods to produce single-enantiomer compounds is a cornerstone of modern organic synthesis, with significant impact on the pharmaceutical and agrochemical industries. researchgate.net Prochiral ketones, such as those based on the butyrophenone scaffold, are excellent substrates for a variety of catalytic asymmetric transformations, including reductions, additions, and alpha-functionalizations.